3-Oxospiro[3.4]octane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxospiro[3.4]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-5-6(8(11)12)9(7)3-1-2-4-9/h6H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXRUKYHJEAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxospiro 3.4 Octane 1 Carboxylic Acid and Analogs
Construction of the Spiro[3.4]octane Core
The formation of the spiro[3.4]octane skeleton, a key structural motif in medicinal chemistry, is achievable through several synthetic pathways. These include cyclization reactions, ring-closing metathesis, multicomponent reactions, and annulation strategies, each offering unique advantages in terms of efficiency and substrate scope.
Cyclization Reaction Approaches
Cyclization reactions represent a fundamental approach to assembling the spiro[3.4]octane core. These reactions often involve the formation of one of the rings onto a pre-existing carbocycle. For instance, intramolecular reactions can be employed to form the five-membered ring onto a cyclobutane (B1203170) precursor, or vice versa. The synthesis of spiro heterocyclic steroids has been achieved through various cyclization methods, including 1,3-dipolar cyclizations and copper(I)-catalyzed cyclizations of amidoacetylenes to form spiro-1,3-oxazolines. beilstein-journals.orgnih.gov Another example involves a p-toluenesulfonic acid-mediated hydrolysis that leads to a cyclization reaction, yielding steroidal 17-spiro derivatives. beilstein-journals.orgnih.gov
A notable strategy involves the strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines to access 6,7-diazaspiro[3.4]octanes. nih.gov This method takes advantage of the high ring strain of BCBs to drive the formation of the spirocyclic system. The proposed mechanism involves the activation of the BCB by a Lewis acid, followed by nucleophilic addition and subsequent intramolecular substitution to yield the desired spiro product. nih.gov
| Reactants | Catalyst/Reagent | Product | Yield |
| Bicyclo[1.1.0]butane derivative, Azomethine imine | Sc(OTf)3 | 6,7-Diazaspiro[3.4]octane derivative | High |
| Amidoacetylene-substituted estrane derivative | Copper(I) | 17-Spiro-1,3-oxazoline steroid | 38-97% beilstein-journals.orgnih.gov |
| Steroidal ketone with a tethered primary alcohol | Jones reagent, then acid | Spiro-γ-lactone steroid | Moderate nih.gov |
Ring-Closing Metathesis Strategies in Spiro-Oxetane Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated cyclic compounds, including spirocycles. wikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium complexes like Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.org RCM is particularly useful for synthesizing 5- to 30-membered rings and is tolerant of a variety of functional groups. wikipedia.orgorganic-chemistry.org
In the context of spiro-oxetane synthesis, RCM can be employed by starting with a substrate containing an oxetane ring and two terminal alkene chains. A study on the synthesis of 2,5-dioxaspiro[3.4]octane building blocks utilized an RCM reaction of a vinyl oxetanol derivative using Grubbs' II catalyst to form a dihydrofuran ring, which was subsequently hydrogenated. researchgate.netnuph.edu.ua Similarly, various spiro-cyclic systems have been synthesized from diallylated 1,3-diketones or other active methylene compounds via RCM. arkat-usa.org For example, diallylated barbituric acid derivatives undergo RCM to produce the corresponding spiro-annulated products. researchgate.net
| Substrate | Catalyst | Product Type | Yield |
| Diallylated malonate precursor | Grubbs' 1st generation catalyst | Spiro-annulated diester | 92% researchgate.net |
| Vinyl oxetanol derivative with an O-linked acrylate | Grubbs' II catalyst | Dihydrofuran-containing spirooxetane | 70% researchgate.netnuph.edu.ua |
| Diallylated dimedone | Grubbs' catalyst | Spiro[5.5]undecene derivative | High |
| Diallylated barbituric acid | Grubbs' catalyst | Spiro-annulated barbiturate | Good |
Multicomponent Reaction Pathways for Spirocyclic Architectures
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like spirocycles in a single step from three or more starting materials. eurekaselect.com This strategy is atom-economical and can rapidly generate molecular diversity. eurekaselect.com Microwave-assisted MCRs have been highlighted as a particularly effective method for accelerating reaction rates and improving yields in the synthesis of spiro heterocyclic compounds. rsc.org
For instance, the synthesis of spirocyclic oxindoles has been achieved through a catalyst-free, three-component reaction involving isocyanides, allenoates, and isatylidene malononitriles, proceeding through a triple Michael/cyclization cascade. nih.gov Another example is the green synthesis of spiro compounds with potential anticancer activity using a Knoevenagel/Michael/cyclization multicomponent domino reaction catalyzed by an ionic liquid under microwave irradiation. nih.gov
Annulation Strategies for Spiro[3.4]octane Derivatives
Annulation reactions, which involve the formation of a new ring onto an existing one, are a versatile method for constructing spirocyclic systems. A zinc-catalyzed enantioselective [3+3] annulation of indoline-2-thiones and isatylidene malononitriles has been developed to produce chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives in good to excellent yields and high enantioselectivities. mdpi.com
Furthermore, regiodivergent annulations of alkynyl indoles have been achieved using gold catalysis, where the reaction pathway can be tuned by the choice of protecting group to yield either spiro-pseudoindoxyls or tetrahydro-β-carbolines. nih.gov An "on-water" [4+2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone provides a green and efficient route to spiro(indoline-2,3′-hydropyridazine) scaffolds. rsc.org A strain-release radical-polar crossover annulation strategy has also been reported for accessing spiro- and fused 3-aza-bicyclo[3.1.1]heptanes. chemrxiv.org
Stereoselective Synthesis of 3-Oxospiro[3.4]octane-1-carboxylic acid
The stereoselective synthesis of this compound is crucial for its potential applications in pharmacology, as different enantiomers or diastereomers can exhibit distinct biological activities. While specific methods for this exact molecule are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied.
An enantioselective synthesis of 2-aryl-substituted oxetanes has been reported, which involves the enantioselective reduction of a β-halo ketone using a chiral reducing agent, followed by a Williamson ether cyclization. acs.org This approach, which achieves high enantiomeric excesses, could potentially be adapted for the synthesis of chiral spiro-oxetane systems.
Organocatalysis represents another powerful tool for stereoselective synthesis. For example, a cascade Michael-Michael-aldol reaction has been used to synthesize spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. rsc.org Such cascade reactions, often employing chiral amines or thioureas as catalysts, can efficiently create multiple stereocenters in a single operation.
Introduction and Derivatization of the Oxo (Ketone) Group
The oxo (ketone) group at the 3-position of the spiro[3.4]octane core is a key functional handle that allows for further chemical modifications. The introduction of this group can be achieved through various oxidative methods. For instance, the oxidation of a corresponding secondary alcohol precursor using reagents like Jones reagent (chromium trioxide in sulfuric acid) or Dess-Martin periodinane would yield the desired ketone. The synthesis of a spiro-γ-lactone from a steroidal precursor involved a Jones oxidation of a primary alcohol to a carboxylic acid, which then underwent cyclization, highlighting the utility of such oxidation reactions in the synthesis of related structures. nih.gov
Once in place, the ketone can undergo a wide range of derivatization reactions. For example, reduction of the carbonyl group can lead to the corresponding alcohol. In the synthesis of 6,7-diazaspiro[3.4]octanes, the carbonyl group was successfully reduced to an alcohol in 54% yield. nih.gov This alcohol could then serve as a leaving group for nucleophilic substitution or participate in esterification or etherification reactions. Other potential derivatizations of the ketone include Wittig reactions to form alkenes, reductive amination to introduce nitrogen-containing functional groups, and aldol condensations to form carbon-carbon bonds.
Oxidative Methods for Ketone Formation
The introduction of the ketone functionality at the 3-position of the spiro[3.4]octane ring system is a critical step in the synthesis. A common and effective strategy involves the oxidation of a corresponding secondary alcohol precursor. A variety of oxidative reagents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired scale of the reaction.
A plausible synthetic route towards a related compound, spiro[3.4]-6-octanone-2-carboxylic acid, has been reported to involve an oxymercuration-demercuration of an olefinic precursor, followed by a dichromate oxidation to yield the ketone. This suggests that for this compound, a similar strategy starting from a suitable unsaturated spirocyclic precursor could be employed. The oxidation of the resulting alcohol intermediate would then furnish the target ketone.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones are summarized in the table below.
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 0 °C to room temperature | Strong oxidant, not suitable for acid-sensitive substrates. |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature | Milder than Jones reagent, good for a wide range of substrates. |
| Swern Oxidation ((COCl)₂/DMSO/Et₃N) | Low temperature (-78 °C) | Mild conditions, suitable for sensitive functional groups. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) as solvent, room temperature | Mild and selective, often provides high yields. |
For the synthesis of this compound, a mild oxidizing agent such as PCC or DMP would likely be preferred to avoid potential side reactions, especially if the carboxylic acid moiety is already present or protected in a sensitive form.
Formation and Modification of the Carboxylic Acid Moiety
Carboxylation Techniques
Direct carboxylation of the spiro[3.4]octane ring system can be a challenging transformation. However, several general carboxylation methods could potentially be adapted for this purpose. One such method involves the generation of an organometallic intermediate, such as a Grignard or organolithium reagent, from a corresponding halide precursor, followed by quenching with carbon dioxide.
For instance, if a bromo- or iodospiro[3.4]octane precursor at the desired position could be synthesized, its conversion to an organometallic species and subsequent reaction with CO₂ would yield the carboxylic acid. The feasibility of this approach would depend on the stability of the organometallic intermediate and its compatibility with other functional groups present in the molecule.
Another potential strategy is the oxidation of a primary alcohol or aldehyde precursor at the 1-position of the spirocycle. This would require the initial synthesis of a hydroxymethyl or formyl-substituted spiro[3.4]octane derivative.
Transformation of Precursor Esters into Carboxylic Acids
A more common and often more practical approach to obtaining the carboxylic acid is through the hydrolysis of a precursor ester. This method allows for the ester group to be carried through several synthetic steps as a protecting group for the carboxylic acid, which can then be deprotected in the final stages of the synthesis.
The hydrolysis of the ester can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is typically performed by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction is reversible, so an excess of water is often used to drive the equilibrium towards the products.
Base-Mediated Hydrolysis (Saponification): This involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This reaction is irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
A study on the synthesis of 2,5-Dioxaspiro[3.4]octane building blocks demonstrated the successful alkaline hydrolysis of a saturated THF-derived carboxylate to give a stable lithium carboxylate, highlighting the applicability of this method in spirocyclic systems. researchgate.net For the synthesis of this compound, saponification of a corresponding methyl or ethyl ester would be a highly reliable method to obtain the final product.
| Hydrolysis Method | Reagents | Typical Conditions |
| Acid-Catalyzed | H₂O, HCl or H₂SO₄ | Heat |
| Base-Mediated (Saponification) | NaOH or KOH in H₂O/alcohol | Heat, followed by acidic workup |
Practical and Scalable Synthesis Considerations for this compound
The transition from a laboratory-scale synthesis to a larger, more practical production scale introduces a new set of challenges and considerations. For the synthesis of this compound, several factors would need to be optimized to ensure an efficient, safe, and cost-effective process.
Key considerations for scalable synthesis include:
Starting Material Availability and Cost: The chosen synthetic route should ideally start from readily available and inexpensive starting materials. The use of simple cyclic ketones as precursors is a promising strategy in this regard.
Reagent Selection: Reagents that are hazardous, expensive, or produce large amounts of waste should be avoided if possible. For the oxidation step, catalytic methods or the use of greener oxidants would be preferable to stoichiometric heavy metal-based reagents.
Process Safety: The potential for exothermic reactions, the handling of flammable solvents, and the toxicity of reagents and intermediates must be carefully assessed and managed.
Purification Methods: Chromatographic purifications, which are common in laboratory-scale synthesis, are often not practical for large-scale production. The development of crystallization or distillation-based purification methods for key intermediates and the final product would be highly desirable.
Recent advances in synthetic methodologies for spirocyclic compounds have focused on developing modular and scalable approaches. researchgate.net For this compound, a scalable synthesis would likely involve a robust and high-yielding sequence of reactions that minimizes the need for difficult purifications and utilizes safe and cost-effective reagents.
Chemical Reactivity and Advanced Transformations of 3 Oxospiro 3.4 Octane 1 Carboxylic Acid
Reactions of the Carboxylic Acid Functional Group
The carboxyl group is a versatile functional group that can undergo numerous transformations, including esterification, decarboxylation, halodecarboxylation, and conversion to amides and other derivatives.
Esterification of 3-Oxospiro[3.4]octane-1-carboxylic acid can be readily achieved through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). osti.govyoutube.com This is an equilibrium-driven reaction, and typically, an excess of the alcohol is used to shift the equilibrium towards the formation of the ester product. osti.govresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. osti.govchemrxiv.org Subsequent dehydration yields the corresponding ester. organic-chemistry.org
For example, the reaction with methanol under acidic conditions would yield methyl 3-oxospiro[3.4]octane-1-carboxylate. This transformation is a foundational step for creating various ester derivatives, which can serve as important intermediates in further synthetic applications.
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| This compound | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ (catalytic) | Excess Alcohol | Heat (Reflux) | Corresponding Ester |
As a β-keto acid, this compound is particularly susceptible to decarboxylation. This reaction involves the loss of a molecule of carbon dioxide (CO₂) upon heating. sci-hub.sersc.org The process is facilitated by the presence of the ketone group at the β-position relative to the carboxylic acid. The reaction proceeds through a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone product. sci-hub.senih.gov
Heating this compound, often in a suitable solvent, results in the formation of spiro[3.4]octan-3-one. This transformation provides a direct synthetic route to the parent spirocyclic ketone from the corresponding β-keto acid.
| Reactant | Conditions | Byproduct | Product |
|---|---|---|---|
| This compound | Heating | Carbon Dioxide (CO₂) | Spiro[3.4]octan-3-one |
Halodecarboxylation represents a method for converting carboxylic acids into organic halides with the concurrent loss of carbon dioxide. researchgate.netchemistrysteps.com A classic example of this transformation is the Hunsdiecker reaction, where the silver salt of a carboxylic acid reacts with a halogen, such as bromine, to produce an organic bromide. tue.nl The reaction is believed to proceed through a radical mechanism. tue.nl
To achieve this transformation with this compound, the acid would first be converted to its silver salt, for instance, by treatment with silver oxide. This silver carboxylate is then treated with bromine in an inert solvent like carbon tetrachloride. The expected product is 1-bromospiro[3.4]octan-3-one, where the carboxyl group is replaced by a bromine atom. Variations of this reaction, such as the Kochi reaction which uses lead(IV) acetate and a lithium halide, can also be employed. tue.nl
| Reactant | Reagent 1 | Reagent 2 | Solvent | Product |
|---|---|---|---|---|
| Silver 3-oxospiro[3.4]octane-1-carboxylate | Bromine (Br₂) | - | Carbon Tetrachloride (CCl₄) | 1-Bromospiro[3.4]octan-3-one |
The carboxylic acid functional group can be converted into a variety of derivatives, with amides being among the most significant. Amide formation typically involves the activation of the carboxylic acid followed by reaction with an amine. Direct condensation of a carboxylic acid and an amine can be achieved by heating to drive off water, though this often requires high temperatures.
More commonly, coupling agents are used to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can be used to activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the corresponding amide. For example, reacting this compound with a generic amine (R-NH₂) in the presence of a suitable coupling agent would yield N-alkyl-3-oxospiro[3.4]octane-1-carboxamide.
| Reactant | Amine | Coupling Agent/Condition | Product |
|---|---|---|---|
| This compound | Primary or Secondary Amine | DCC or TiCl₄ / Heat | Corresponding Amide |
Reactivity of the Ketone Moiety in this compound
The ketone group in the spirocyclic system offers another site for chemical modification, most notably through reduction reactions.
The reduction of the ketone in this compound to a hydroxyl group presents a challenge of chemoselectivity, as the carboxylic acid group is also susceptible to reduction by strong reducing agents. For instance, a powerful reductant like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid to alcohols. nih.gov
To selectively reduce the ketone, a milder reducing agent is required. Sodium borohydride (NaBH₄) is a suitable choice as it is generally ineffective at reducing carboxylic acids but readily reduces ketones. nih.gov The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. Under these conditions, the ketone at the 3-position would be converted to a hydroxyl group, yielding 3-hydroxyspiro[3.4]octane-1-carboxylic acid.
Catalytic hydrogenation offers another avenue for this transformation. By carefully selecting the catalyst and reaction conditions (temperature and pressure), it is possible to achieve selective reduction of the ketone in the presence of the carboxylic acid.
| Reactant | Reducing Agent | Solvent | Product | Note |
|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 3-Hydroxyspiro[3.4]octane-1-carboxylic acid | Selectively reduces the ketone over the carboxylic acid. |
Functionalization and Derivatization at the Oxo Position
The ketone functionality at the 3-position of the spiro[3.4]octane core is a key site for a multitude of chemical modifications, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. Standard ketone chemistries can be applied to achieve these transformations, leading to a wide array of derivatives with potentially altered biological activities and physicochemical properties.
One of the most fundamental transformations is the reduction of the oxo group to a hydroxyl group, yielding 3-hydroxyspiro[3.4]octane-1-carboxylic acid. This reaction can be accomplished using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome of the resulting secondary alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically effective for this purpose.
Further functionalization can be achieved through reductive amination , a powerful method for converting ketones into amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. A range of primary and secondary amines can be utilized, leading to the corresponding 3-amino-spiro[3.4]octane-1-carboxylic acid derivatives. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). A more recent and sustainable approach involves the use of phenylsilane in conjunction with a zinc acetate catalyst for the reductive alkylation of amines with carboxylic acids, a method that could potentially be adapted for ketones.
The carbon-carbon bond-forming Wittig reaction provides a route to introduce exocyclic double bonds at the 3-position. bldpharm.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), which can be prepared from an appropriate alkyl halide and triphenylphosphine. mdpi.com The geometry of the resulting alkene is dependent on the nature of the ylide and the reaction conditions. This method allows for the synthesis of 3-methylenespiro[3.4]octane-1-carboxylic acid and its substituted analogues.
The addition of organometallic reagents , such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the carbonyl group offers another versatile strategy for carbon-carbon bond formation. This reaction leads to the formation of tertiary alcohols, with the new alkyl or aryl group attached to the C3 position. The reactivity of the carboxylic acid group must be considered in such reactions, as it will be deprotonated by the organometallic reagent. Therefore, protection of the carboxylic acid, for instance as an ester, may be necessary prior to the addition reaction.
Table 1: Examples of Functionalization Reactions at the Oxo Position
| Reaction Type | Reagents and Conditions | Product |
| Reduction | Sodium borohydride (NaBH₄), Methanol | 3-Hydroxyspiro[3.4]octane-1-carboxylic acid |
| Reductive Amination | Amine (RNH₂), Sodium cyanoborohydride (NaBH₃CN) | 3-(Alkylamino)spiro[3.4]octane-1-carboxylic acid |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR), THF | 3-(Alkylidene)spiro[3.4]octane-1-carboxylic acid |
| Grignard Reaction | Grignard reagent (RMgX), Diethyl ether, then H₃O⁺ | 3-Alkyl-3-hydroxyspiro[3.4]octane-1-carboxylic acid |
Transformations Involving the Spirocyclic System
The strained nature of the spiro[3.4]octane framework, particularly the cyclobutane (B1203170) ring, makes it susceptible to a variety of transformations that involve the cleavage or rearrangement of the cyclic system. These reactions are often driven by the release of ring strain and can lead to the formation of novel and structurally diverse molecular scaffolds.
Direct nucleophilic substitution on the spiro core of this compound, where a substituent on the cyclobutane or cyclopentane (B165970) ring is replaced by a nucleophile without altering the spirocyclic framework, is a challenging transformation. The sp³-hybridized carbon atoms of the cycloalkane rings are generally not susceptible to direct nucleophilic attack unless an appropriate leaving group is present. However, in related spirocyclic systems, nucleophilic substitution has been observed. For instance, in the synthesis of 2,5-dioxaspiro[3.4]octane derivatives, a mesylate was used as a precursor for the introduction of an amine via nucleophilic substitution with sodium azide, followed by a Staudinger reaction. nuph.edu.ua This suggests that with appropriate functionalization of the spiro[3.4]octane core, such as the introduction of a good leaving group, nucleophilic substitution reactions could be feasible.
The significant ring strain of the cyclobutane moiety in the spiro[3.4]octane system makes it prone to ring-opening reactions under various conditions. nih.gov These reactions can be initiated by nucleophiles, electrophiles, or thermal and photochemical stimuli, leading to the formation of functionalized cyclopentyl or open-chain derivatives.
Acid-catalyzed ring-opening can also be envisioned. In the presence of a strong acid, protonation of the carbonyl group could be followed by a rearrangement involving the cleavage of a C-C bond in the cyclobutane ring to alleviate ring strain. The outcome of such a reaction would be highly dependent on the reaction conditions and the stability of the resulting carbocationic intermediates.
Thermal and photochemical ring-opening reactions are also characteristic of strained four-membered rings. nih.govmasterorganicchemistry.com For instance, thermal electrocyclic ring-opening of cyclobutenes to butadienes is a well-established process. While the spiro[3.4]octane system in the title compound is saturated, the introduction of unsaturation could enable such transformations.
The strain inherent in the four-membered cyclobutane ring can be a driving force for ring-expansion reactions, leading to the formation of more stable five-membered rings. Such transformations can significantly alter the molecular scaffold and provide access to novel spiro[4.4]nonane derivatives.
A common method for achieving the ring expansion of cycloalkanones is the Tiffeneau-Demjanov rearrangement . wikipedia.orgd-nb.inforesearchgate.netyoutube.com This reaction typically involves the conversion of a ketone to a β-amino alcohol, followed by treatment with nitrous acid to generate a diazonium ion. The subsequent rearrangement is driven by the loss of nitrogen gas and results in the expansion of the ring. For this compound, this would first involve the formation of a cyanohydrin, followed by reduction to the corresponding β-amino alcohol. Treatment with nitrous acid would then be expected to induce the expansion of the cyclopentanone ring to a cyclohexanone, or potentially rearrangement of the spirocyclic system itself.
Lewis acid-promoted ring expansions of cyclobutane-containing systems have also been reported. nih.govnih.govcore.ac.ukresearchgate.net The coordination of a Lewis acid to the carbonyl oxygen can facilitate a rearrangement involving the migration of one of the cyclobutane C-C bonds to the carbonyl carbon. This would result in the expansion of the cyclopentanone ring to a spiro[4.4]nonane-dione system, driven by the relief of the cyclobutane ring strain. The choice of Lewis acid and reaction conditions would be critical in directing the outcome of such a rearrangement.
Table 2: Potential Ring Transformation Reactions of the Spirocyclic System
| Reaction Type | Key Intermediates | Potential Product Scaffold |
| Nucleophilic Ring-Opening | - | Functionalized cyclopentyl derivative |
| Tiffeneau-Demjanov Rearrangement | β-amino alcohol, diazonium ion | Spiro[4.4]nonane derivative |
| Lewis Acid-Promoted Ring Expansion | Lewis acid-ketone adduct | Spiro[4.4]nonane derivative |
Strategies for Further Derivatization and Scaffold Modification
The this compound scaffold serves as a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. bldpharm.comnih.govsigmaaldrich.comresearchgate.netresearchgate.netresearchgate.netcore.ac.uk The inherent three-dimensionality and conformational rigidity of the spirocyclic system are desirable features in the design of bioactive molecules. bldpharm.com
Further derivatization strategies can focus on modifications of both the carboxylic acid and the spirocyclic core. The carboxylic acid functionality can be converted into a variety of other functional groups, such as esters, amides, and alcohols, using standard synthetic methodologies. These modifications can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Modification of the spirocyclic scaffold itself, through the ring-opening and ring-expansion reactions discussed previously, can lead to the generation of entirely new molecular frameworks. These new scaffolds can then be further functionalized to explore novel chemical space. For instance, the spiro[4.4]nonane derivatives obtained from ring-expansion reactions could serve as a basis for the synthesis of a new library of compounds.
The concept of bioisosteric replacement is also a valuable strategy in the derivatization of the this compound scaffold. acs.orgspirochem.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing parts of the spirocyclic scaffold with other cyclic or heterocyclic systems, it may be possible to fine-tune the biological activity, selectivity, and metabolic stability of the resulting compounds. The rigid nature of the spiro[3.4]octane core makes it an interesting candidate for mimicking or replacing other cyclic systems in known bioactive molecules.
Theoretical and Computational Investigations of 3 Oxospiro 3.4 Octane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For a compound like 3-Oxospiro[3.4]octane-1-carboxylic acid, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and compute its electronic properties. nih.gov
The electronic behavior of the molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl and carboxyl groups due to the presence of lone pairs. The LUMO is likely to be centered on the π* antibonding orbital of the C=O bond in the cyclobutanone (B123998) ring. ucl.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions. niscpr.res.inresearchgate.net
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 6.5 eV | Suggests high kinetic stability |
Note: The values in this table are illustrative and based on typical DFT calculations for similar functionalized alicyclic compounds.
The spiro[3.4]octane framework is a strained system composed of a four-membered cyclobutanone ring and a five-membered cyclopentane (B165970) ring. The cyclobutanone ring is known to adopt a puckered conformation to relieve some of the inherent ring strain, with a puckering angle that can be determined computationally. researchgate.netacs.org The cyclopentane ring is flexible and can exist in various conformations, such as the "envelope" and "twist" forms, which are typically close in energy.
A potential energy surface (PES) scan would be performed by systematically rotating the rotatable bonds (e.g., the C-COOH bond) to identify all stable conformers and the transition states that connect them. The results would reveal the global minimum energy structure and the relative energies of other low-energy conformers, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature. niscpr.res.in
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms at the atomic level. For this compound, the cyclobutanone moiety is of particular interest. Photochemical reactions of cyclobutanone, such as the Norrish Type-I cleavage, have been studied computationally. researchgate.netresearchgate.net This reaction involves the cleavage of the C-C bond adjacent to the carbonyl group upon photoexcitation, leading to the formation of a biradical intermediate. researchgate.net Subsequent reactions of this intermediate can lead to various products, including ethylene (B1197577) and ketene (B1206846). aip.org
DFT calculations can be used to map the reaction pathway, locate the transition state structures, and calculate the activation energy barriers. researchgate.net This information helps to predict the feasibility and kinetics of a reaction. For instance, studying the decarboxylation of the carboxylic acid group or the enolization of the ketone would involve similar computational approaches to determine the most likely mechanistic pathways.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. nih.gov
Key parameters obtained from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such simulations would also provide insights into the conformational transitions between the different puckered and twisted forms of the rings and the stability of intermolecular hydrogen bonds formed by the carboxylic acid group with solvent molecules. nih.govnih.gov
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict spectroscopic data, which is invaluable for structural confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated and compared with experimental data for structural verification. rsc.org
Similarly, vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. The computed frequencies would show characteristic peaks for the C=O stretch of the ketone (typically around 1780 cm⁻¹ for a cyclobutanone) and the C=O and O-H stretches of the carboxylic acid group. niscpr.res.in
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and IR Frequencies (ν)
| Parameter | Predicted Value | Functional Group |
|---|---|---|
| ¹³C NMR (δ) | ~ 210 ppm | Ketone Carbonyl (C=O) |
| ¹³C NMR (δ) | ~ 180 ppm | Carboxylic Acid Carbonyl (C=O) |
| ¹³C NMR (δ) | ~ 60 ppm | Spiro Carbon |
| IR Frequency (ν) | ~ 1785 cm⁻¹ | Ketone C=O Stretch |
| IR Frequency (ν) | ~ 1710 cm⁻¹ | Carboxylic Acid C=O Stretch |
Note: These are characteristic values for the functional groups in similar chemical environments and would be refined by specific DFT calculations for this molecule.
Computational Studies on Spirocyclic Systems as Bioisosteres
Spirocyclic systems are of great interest in medicinal chemistry as bioisosteres—substituents or groups with similar physical or chemical properties that impart desirable characteristics to a drug. rsc.org Their rigid, three-dimensional structures can improve binding affinity and metabolic stability compared to more flexible or planar analogs. nih.gov
Computational studies are used to evaluate the suitability of a spirocyclic scaffold like spiro[3.4]octane as a bioisostere. A key technique is "exit vector analysis," where the positions and angles of substituent attachment points (exit vectors) on the spirocycle are compared to those of common pharmacophores, such as a benzene (B151609) ring. researchgate.netresearchgate.net This analysis helps medicinal chemists understand how the spirocyclic core orients substituents in 3D space, allowing for the rational design of molecules that can fit into a specific protein's binding site. The inclusion of a small, strained ring like cyclobutane (B1203170) often results in a more rigid and densely packed molecular shape. rsc.org
Advanced Applications of 3 Oxospiro 3.4 Octane 1 Carboxylic Acid in Chemical Sciences
Strategic Use as a Chemical Building Block in Complex Organic Synthesis
3-Oxospiro[3.4]octane-1-carboxylic acid represents a highly valuable, sp³-rich building block for the construction of complex molecular frameworks. Its rigid spiro[3.4]octane core, combining a cyclopentane (B165970) and a cyclobutane (B1203170) ring through a single quaternary carbon, offers a well-defined three-dimensional starting point for synthesis. The true synthetic versatility of this compound, however, lies in the orthogonal reactivity of its two functional groups: a ketone and a carboxylic acid.
The presence of these groups allows for a wide range of selective transformations. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, or it can participate in reductions and Curtius rearrangements. The ketone functionality can undergo nucleophilic additions, reductions, reductive aminations, or Wittig-type reactions. This dual functionality enables chemists to elaborate the molecule in a stepwise and controlled manner, building molecular complexity.
A particularly relevant transformation for this β-keto acid is its potential to form spirocyclic lactams through a one-pot cascade reaction involving a Curtius rearrangement. nih.gov This process would convert the carboxylic acid into an isocyanate, which could then undergo an intramolecular nucleophilic addition from the enol form of the ketone, yielding a complex heterocyclic scaffold. nih.gov Such transformations highlight the compound's potential to serve as a precursor to novel and intricate molecular architectures that would be challenging to assemble through other means. The defined stereochemistry of the spirocyclic core makes it an attractive starting material for asymmetric synthesis, leading to enantiomerically pure complex molecules. researchgate.net
Table 1: Potential Synthetic Transformations of this compound This table outlines potential reactions based on the known chemistry of β-keto acids and spirocyclic ketones.
| Functional Group | Reaction Type | Potential Product Class |
| Carboxylic Acid | Esterification | Spirocyclic Esters |
| Carboxylic Acid | Amidation | Spirocyclic Amides |
| Carboxylic Acid | Curtius Rearrangement | Spirocyclic Amines/Carbamates |
| Ketone | Reduction | Spirocyclic Alcohols |
| Ketone | Reductive Amination | Spirocyclic Amines |
| Ketone | Wittig Reaction | Methylene Spirocycles |
| Both | Cascade Reaction (via Curtius) | Spirocyclic Lactams nih.gov |
Application as a Scaffold in Medicinal Chemistry and Drug Design
The search for new therapeutic agents has driven medicinal chemists to explore novel chemical space beyond traditional "flat" aromatic systems. Spirocyclic scaffolds are at the forefront of this exploration, and this compound serves as a prime example of a scaffold with significant potential in drug design. researchgate.netmdpi.com
One of the primary advantages of the spiro[3.4]octane framework is the inherent structural rigidity and three-dimensionality it imparts to a molecule. researchgate.net Unlike flexible aliphatic chains, the fused ring system locks the molecule into a specific conformation. This conformational constraint is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity. researchgate.net By orienting substituents in precise vectors in three-dimensional space, the scaffold allows for optimized interactions with the complex surfaces of protein binding pockets. This departure from planarity is a key strategy for improving physicochemical properties and developing novel intellectual property. researchgate.net
A pharmacophore is the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. This compound contains two key functional groups—a hydrogen bond acceptor (ketone) and a hydrogen bond donor/acceptor that is typically ionized at physiological pH (carboxylic acid)—which are common features in many pharmacophores.
The rigid scaffold allows these functional groups to be presented in a spatially defined manner, creating a unique pharmacophoric signature. Medicinal chemists can use this scaffold to design novel inhibitors or modulators of biological targets. For instance, the carboxylic acid can mimic the carboxylate groups of natural substrates for enzymes, while the rest of the rigid scaffold explores adjacent binding pockets to enhance potency and selectivity. The synthesis of novel diazaspiro[3.4]octane derivatives for use as MAGL inhibitors demonstrates the successful application of this spirocyclic core in generating potent and selective therapeutic candidates. acs.org
Table 2: Comparison of Scaffolds in Medicinal Chemistry
| Scaffold Type | Key Characteristics | Example Application Area |
| Aromatic Rings | Planar, electron-rich | Kinase Inhibitors |
| Aliphatic Chains | Flexible, lipophilic | Proteolysis Targeting Chimeras (PROTACs) |
| Spiro[3.4]octane | Rigid, three-dimensional, sp³-rich | CNS disorders, infectious diseases researchgate.netacs.org |
Potential in Materials Science Research
While the primary applications of spirocycles are often in life sciences, their unique structures also present opportunities in materials science. The rigidity and defined geometry of the spiro[3.4]octane core can be exploited to create materials with novel properties.
The bifunctional nature of this compound makes it a potential monomer for the synthesis of specialized polymers. Following chemical modification, it could be incorporated into polyesters or polyamides. More advanced applications could involve leveraging the spirocyclic core itself. Certain spirocyclic compounds, such as spiro-orthocarbonates, are known to act as "expanding monomers." figshare.com These molecules can undergo ring-opening polymerization with little to no volume shrinkage, or even a slight expansion. This property is highly valuable for applications where mechanical stress during polymerization is a concern, such as in dental fillings or high-precision coatings.
While this compound is not a spiro-orthocarbonate, it could potentially be converted into a related spirocyclic monomer, such as a spiro-lactone or spiro-orthoester, that could exhibit these desirable polymerization characteristics. For example, research has shown that spirocyclic initiators can be used for the ring-expansion polymerization of β-lactones to create cyclic polyesters. figshare.comresearchgate.net
Role in Biochemical Research for the Synthesis of Complex Biomolecules
In biochemical research, there is a constant need for tools to probe and understand biological systems. This often involves the synthesis of complex molecules that can mimic or interact with natural biomolecules. The rigid framework of this compound makes it an excellent starting point for the synthesis of conformationally constrained analogues of biologically active molecules.
By building upon this scaffold, researchers can design and synthesize molecules that mimic a specific turn in a peptide or the conformation of a natural substrate for an enzyme. These synthetic mimics can be used as probes to study protein-ligand interactions, as inhibitors to study enzyme function, or as standards for biochemical assays. The synthesis of various thia- and oxa-azaspiro[3.4]octanes has been reported as a strategy to create multifunctional modules for drug discovery, which can be seen as a direct application in the broader field of biochemical research. researchgate.net The ability to create stereochemically defined, complex structures from this building block is crucial for creating tools that can interact specifically with the chiral environment of biological systems.
Development of Spirocyclic Libraries for Chemical Space Exploration
The quest for novel therapeutic agents has propelled medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic and sp2-hybridized systems. This has led to a growing interest in three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of compounds. bldpharm.comnih.gov These structures, characterized by two rings sharing a single common atom, offer a rigid and well-defined 3D orientation of substituents, which can lead to improved target binding and enhanced physicochemical properties. bldpharm.com Among the diverse array of spirocyclic building blocks, this compound and its derivatives serve as valuable starting points for the synthesis of diverse compound libraries, thereby enabling a systematic exploration of novel chemical space.
The inherent rigidity and conformational constraint of the spiro[3.4]octane framework make it an attractive scaffold for library design. researchgate.net By introducing various functional groups at different positions of the two rings, a multitude of analogs can be generated, each occupying a unique region in chemical space. The presence of the ketone and carboxylic acid functionalities in this compound provides convenient handles for chemical modification, allowing for the facile introduction of diversity elements.
The exploration of chemical space using spirocyclic scaffolds is driven by the need for molecules with improved drug-like properties. A higher fraction of sp3-hybridized carbons in a molecule is often correlated with increased success in clinical trials. bldpharm.com Spirocyclic compounds, by their very nature, possess a high sp3 character, which can lead to enhanced solubility, metabolic stability, and reduced off-target toxicity. bldpharm.com
The synthesis of spirocyclic libraries based on the spiro[3.4]octane core can be achieved through various synthetic strategies. One common approach involves the use of [2+2] cycloaddition reactions to construct the cyclobutane ring. For instance, the reaction of a substituted cyclopentylidene with a ketene (B1206846) equivalent can provide access to the 3-oxospiro[3.4]octane skeleton. Subsequent modifications of the ketone and carboxylic acid groups can then be used to generate a library of diverse compounds.
Another powerful strategy for the synthesis of spirocyclic systems is ring-closing metathesis (RCM). nuph.edu.uanuph.edu.ua This method has been successfully employed for the preparation of various spirooxetane compounds, which are structural analogs of the spiro[3.4]octane system. nuph.edu.uanuph.edu.ua The versatility of RCM allows for the construction of a wide range of ring sizes and functional group patterns, making it a valuable tool for library synthesis.
The development of spirocyclic libraries is not limited to the generation of a large number of compounds. It also involves the careful design of the library to ensure that it covers a diverse range of chemical space. Computational methods are often employed to guide the selection of building blocks and reaction pathways in order to maximize the diversity of the resulting library.
The table below summarizes some key characteristics of spirocyclic libraries and their importance in chemical space exploration.
| Feature | Description | Reference |
| Three-Dimensionality | Spirocycles possess a rigid, non-planar geometry that allows for a more precise orientation of functional groups in 3D space. | bldpharm.com |
| High sp3 Character | The increased fraction of sp3-hybridized carbons in spirocyclic compounds is associated with improved physicochemical properties and clinical success. | bldpharm.com |
| Scaffold Rigidity | The conformational constraint of the spirocyclic core reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. | researchgate.net |
| Access to Novel Chemical Space | Spirocyclic libraries enable the exploration of previously untapped regions of chemical space, increasing the probability of discovering novel bioactive compounds. | researchgate.net |
| Synthetic Tractability | The development of efficient synthetic methodologies, such as cycloaddition and ring-closing metathesis, has made the synthesis of diverse spirocyclic libraries more accessible. | nuph.edu.uanuph.edu.ua |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-oxospiro[3.4]octane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Cyclization reactions using acid catalysts (e.g., BF₃·Et₂O) or base-mediated intramolecular esterification are common. For example, bicyclic analogs like 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS 1127-13-5) are synthesized via acid-catalyzed cyclization . Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to enhance spiro ring formation. Monitor intermediates via TLC and confirm purity (>99%) by HPLC .
Q. How should researchers validate the structural integrity of this compound?
- Methodology : Use -NMR to confirm the spirocyclic structure and keto group position. Compare chemical shifts with analogous compounds (e.g., 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid, δ ~2.8–3.2 ppm for cyclobutane protons) . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch at ~1700–1750 cm⁻¹) provide additional validation .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store under inert atmosphere at room temperature, avoiding moisture. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to assess hydrolytic stability of the keto group. Monitor purity via HPLC and identify degradation products (e.g., ring-opened dicarboxylic acids) .
Advanced Research Questions
Q. How does the spiro[3.4]octane scaffold influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Perform kinetic studies using Grignard reagents or hydride donors (e.g., NaBH₄) under varying steric conditions. Compare reaction rates with non-spiro analogs (e.g., bicyclo[2.2.2]octane derivatives). Computational modeling (DFT) can predict steric hindrance effects on transition states .
Q. What strategies resolve contradictions in purity assessments between HPLC and -NMR data?
- Methodology : If HPLC indicates >99% purity but NMR reveals minor impurities, use orthogonal methods:
- LC-MS to detect non-UV-active contaminants.
- Quantitative -NMR with internal standards (e.g., maleic acid) for absolute quantification .
Q. Can this compound serve as a bioisostere in drug design, and how does its logP compare to aromatic carboxylic acids?
- Methodology : Measure logP via shake-flask method (octanol/water partition). Compare with benzoic acid or adamantane-1-carboxylic acid. Assess metabolic stability in liver microsomes to evaluate its potential as a carboxylic acid bioisostere .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodology : Use fluorescence-based assays (e.g., trypsin or carbonic anhydrase inhibition) with varying concentrations (1–100 µM). Include positive controls (e.g., acetazolamide) and validate results with SPR (surface plasmon resonance) for binding affinity measurements .
Data and Safety Considerations
Q. How to interpret conflicting ecotoxicity data for structurally related 3-oxo carboxylic acids?
- Methodology : Cross-reference OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) with analogs like 3-oxooctanoic acid (LC₅₀ > 100 mg/L in Daphnia magna). Prioritize in silico QSAR models (e.g., ECOSAR) to predict acute toxicity .
Q. What precautions are critical when handling this compound in catalytic asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
